molecular formula C19H22ClNO2 B12785702 (+-)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride CAS No. 81320-33-4

(+-)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride

Cat. No.: B12785702
CAS No.: 81320-33-4
M. Wt: 331.8 g/mol
InChI Key: CNIQLKJVBBFFOI-UHFFFAOYSA-N
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Description

(±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride is a chemical compound with a complex structure that includes a dibenzo-dioxepin moiety and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo-dioxepin core, followed by the introduction of the ethyl linker and the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)piperidine hydrochloride
  • 1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)morpholine hydrochloride

Uniqueness

(±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

81320-33-4

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

1-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C19H21NO2.ClH/c1-2-8-16-15(7-1)17(11-14-20-12-5-6-13-20)22-19-10-4-3-9-18(19)21-16;/h1-4,7-10,17H,5-6,11-14H2;1H

InChI Key

CNIQLKJVBBFFOI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2C3=CC=CC=C3OC4=CC=CC=C4O2.Cl

Origin of Product

United States

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